molecular formula C24H25NO2S B5104928 2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

Cat. No.: B5104928
M. Wt: 391.5 g/mol
InChI Key: VPIOHQWJRLXXKC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is an organic compound that features a benzylsulfanyl group and a dimethylphenoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate halide to form the benzylsulfanyl intermediate. This intermediate is then reacted with 2-(3,4-dimethylphenoxy)ethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylphenoxyethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)ethylamine
  • 2-(3,4-dimethylphenoxy)ethylamine
  • N-benzyl-2-(3,4-dimethylphenoxy)ethylamine

Uniqueness

2-(benzylsulfanyl)-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is unique due to the combination of its benzylsulfanyl and dimethylphenoxyethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2S/c1-18-12-13-21(16-19(18)2)27-15-14-25-24(26)22-10-6-7-11-23(22)28-17-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIOHQWJRLXXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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